

Trichloro(cyclooctyl)silane synonyms and alternative names

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Trichloro(cyclooctyl)silane**

Cat. No.: **B096431**

[Get Quote](#)

An In-depth Technical Guide to **Trichloro(cyclooctyl)silane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Trichloro(cyclooctyl)silane**, including its synonyms, alternative names, and key quantitative data. It also outlines a detailed experimental protocol for a plausible synthesis route and presents logical and experimental workflows through visual diagrams.

Nomenclature and Identification

Trichloro(cyclooctyl)silane is an organosilicon compound characterized by a cyclooctyl group attached to a silicon atom which is, in turn, bonded to three chlorine atoms.

Synonyms and Alternative Names

A variety of synonyms and alternative names are used to identify **Trichloro(cyclooctyl)silane** in scientific literature and commercial listings. These are summarized in the table below for clarity and cross-referencing.

Name Type	Name	Source
Systematic Name	Trichloro(cyclooctyl)silane	N/A
Alternative Name	CYCLOOCTYLTRICHLOROSILANE	[1]
Alternative Name	Trichlorsilylcyclooctan	[1]
Alternative Name	1-(Trichlorsilyl)cyclooctan	[1]
CAS Registry Number	18290-59-0	[1] [2]

Physicochemical Properties

The following table summarizes the available quantitative data for **Trichloro(cyclooctyl)silane**. It is important to note that some of this data is sourced from commercial suppliers and may represent typical values rather than critically evaluated experimental results.

Property	Value	Source
Molecular Formula	C ₈ H ₁₅ Cl ₃ Si	[1]
Molecular Weight	245.65 g/mol	
Exact Mass	244.00100	[1]
Boiling Point	85-89 °C @ 1.25 mmHg	[1]
Density	1.19 g/cm ³	[1]
Refractive Index	1.476	[1]
Flash Point	> 110 °C	N/A
LogP	4.75620	[1]
Vapor Pressure	0.0736 mmHg @ 25 °C	[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **Trichloro(cyclooctyl)silane** are not readily available in peer-reviewed literature, a highly plausible and widely used method for the preparation of alkyltrichlorosilanes is the hydrosilylation of an alkene.^{[3][4][5]} The following protocol describes the synthesis of **Trichloro(cyclooctyl)silane** via the hydrosilylation of cyclooctene with trichlorosilane.

Synthesis of Trichloro(cyclooctyl)silane via Hydrosilylation

Reaction:

Materials:

- Cyclooctene (freshly distilled)
- Trichlorosilane (HSiCl_3)
- Speier's catalyst (hexachloroplatinic acid solution in isopropanol) or Karstedt's catalyst
- Anhydrous toluene (or other suitable inert, dry solvent)
- Nitrogen gas supply
- Standard glassware for inert atmosphere reactions (Schlenk line, three-neck flask, reflux condenser, dropping funnel)

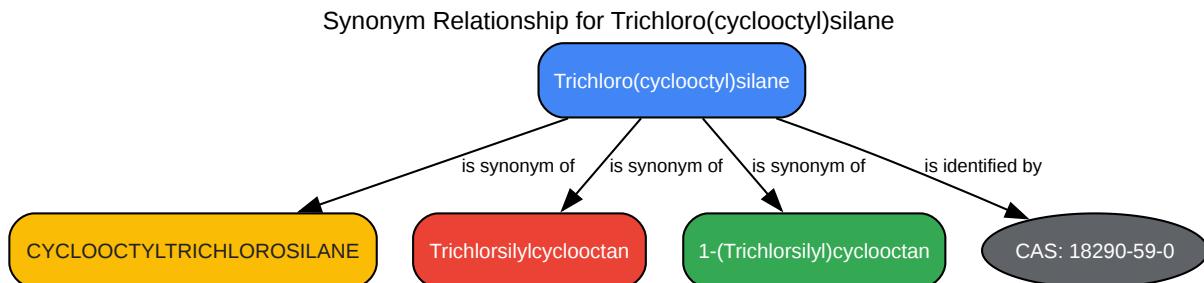
Procedure:

- Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer is assembled and flame-dried under a stream of nitrogen to ensure anhydrous conditions.
- Reagent Charging: The flask is charged with freshly distilled cyclooctene and anhydrous toluene. The solution is brought to the desired reaction temperature (typically 50-80 °C).

- Catalyst Addition: A catalytic amount of Speier's catalyst or Karstedt's catalyst is added to the stirred solution.
- Addition of Trichlorosilane: Trichlorosilane is added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.
- Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or by ^1H NMR spectroscopy by observing the disappearance of the vinyl protons of cyclooctene.
- Work-up and Purification: Upon completion of the reaction, the solvent and any unreacted starting materials are removed by distillation at atmospheric pressure. The crude product, **Trichloro(cyclooctyl)silane**, is then purified by fractional vacuum distillation.

Safety Precautions:

- Trichlorosilane is a corrosive, flammable, and moisture-sensitive liquid that reacts violently with water to release hydrogen chloride gas. All manipulations must be carried out under a dry, inert atmosphere.
- Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
- The reaction should be performed in a well-ventilated fume hood.

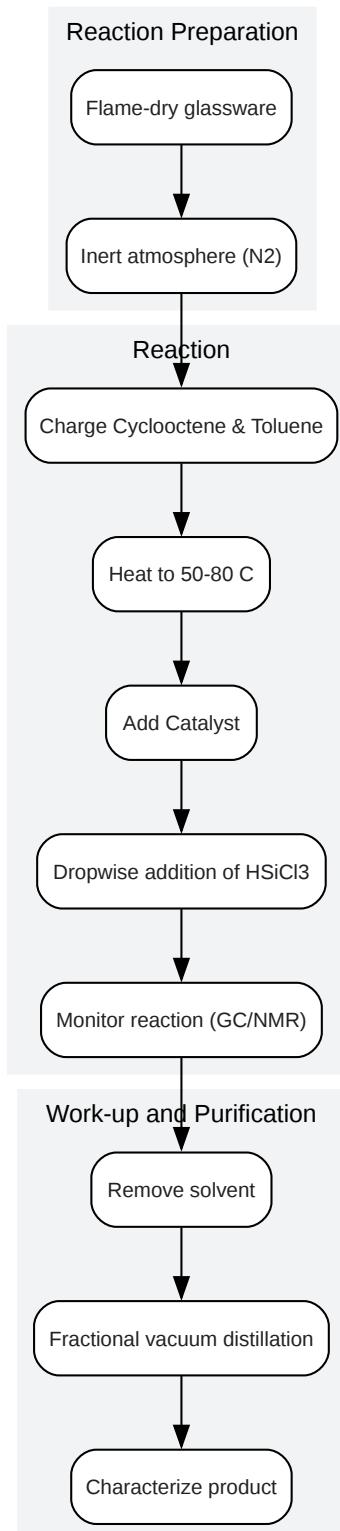

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding the involvement of **Trichloro(cyclooctyl)silane** in any biological signaling pathways or its potential applications in drug development. Its primary applications are in the field of materials science, particularly as a surface modifying agent and a precursor for silicone polymers.[\[6\]](#)[\[7\]](#)

Visualizations

Logical Relationships of Synonyms

The following diagram illustrates the hierarchical and synonymous relationships between the different names used for **Trichloro(cyclooctyl)silane**.


[Click to download full resolution via product page](#)

Caption: Synonym and Identifier Relationships.

Experimental Workflow for Synthesis

The diagram below outlines the key steps in the synthesis of **Trichloro(cyclooctyl)silane** via the hydrosilylation of cyclooctene.

Experimental Workflow for Hydrosilylation

[Click to download full resolution via product page](#)**Caption: Synthesis Workflow.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. trichloro(cyclooctyl)silane price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 2. fr.tnjchem.com [fr.tnjchem.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE102008019858A1 - Preparing alkyltrichlorosilane compound comprises hydrosilylation of trichlorosilane with alkene compound in solvent with nitrile group, so that silicon-hydrogen bonds of trichlorosilane are activated with carbon bonded nitrogen atoms - Google Patents [patents.google.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Trichloro(cyclooctyl)silane synonyms and alternative names]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b096431#trichloro-cyclooctyl-silane-synonyms-and-alternative-names\]](https://www.benchchem.com/product/b096431#trichloro-cyclooctyl-silane-synonyms-and-alternative-names)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com